molecular formula C17H18N2O4S2 B11229711 N-[3-(methylsulfanyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-[3-(methylsulfanyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11229711
M. Wt: 378.5 g/mol
InChI Key: CHPMCZQRRVOQON-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a benzoxazine ring, which is fused with a phenyl group substituted with methylsulfanyl and methylsulfonyl groups. The carboxamide functional group adds to its chemical versatility, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methylsulfanyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.

    Introduction of Methylsulfanyl and Methylsulfonyl Groups: These groups can be introduced via nucleophilic substitution reactions using methylthiol and methylsulfonyl chloride, respectively.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine or ammonia.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-[3-(methylsulfanyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
  • N-[3-(methylsulfanyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
  • N-[3-(methylsulfanyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Uniqueness: The presence of both methylsulfanyl and methylsulfonyl groups in this compound imparts unique chemical properties, such as enhanced reactivity and potential biological activity. This makes it distinct from other similar compounds that may lack one or both of these functional groups.

Properties

Molecular Formula

C17H18N2O4S2

Molecular Weight

378.5 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C17H18N2O4S2/c1-24-13-7-5-6-12(10-13)18-17(20)16-11-19(25(2,21)22)14-8-3-4-9-15(14)23-16/h3-10,16H,11H2,1-2H3,(H,18,20)

InChI Key

CHPMCZQRRVOQON-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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